molecular formula C11H11N3O2 B1304745 methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 7673-93-0

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B1304745
CAS No.: 7673-93-0
M. Wt: 217.22 g/mol
InChI Key: LJHCIHCDLVYSDC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as a mixed-type inhibitor of xanthine oxidase, thereby reducing the production of uric acid . Additionally, it has shown potential in inhibiting other enzymes such as urease and certain oxidoreductases, which further highlights its versatility in biochemical processes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to altered cellular metabolism and function. For instance, it has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the formation of reactive oxygen species. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes by altering their conformation and stability, leading to changes in their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained biochemical and cellular changes. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to disrupted cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of xanthine oxidase also impacts purine metabolism, leading to altered levels of uric acid and other purine derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows the compound to modulate various cellular processes, including energy metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using sodium nitrite and acetic acid to yield the triazole ring . The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-Methyl-2-phenyl-1,2,4-triazole-3-carboxylate: Different triazole isomer with similar functional groups.

    1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-methyl-2-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCIHCDLVYSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378990
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-93-0
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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